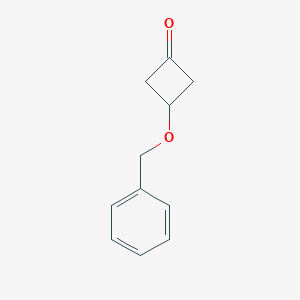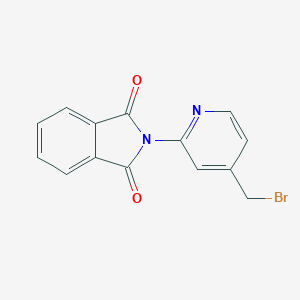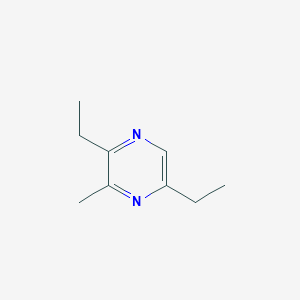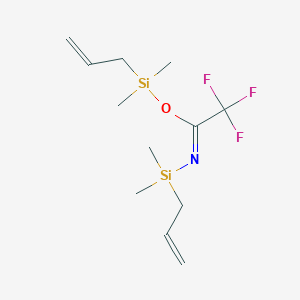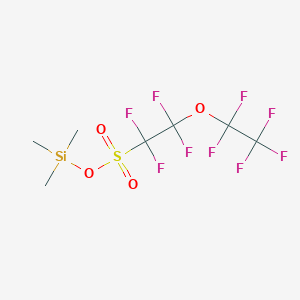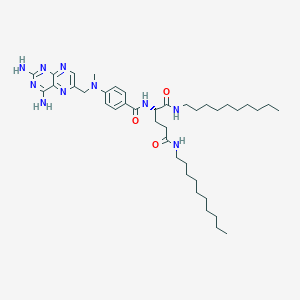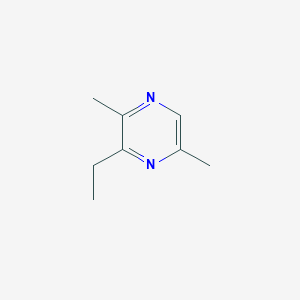![molecular formula C8H14O2 B149222 [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol CAS No. 137054-00-3](/img/structure/B149222.png)
[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol, also known as limonene oxide, is a cyclic terpene alcohol that is commonly found in the essential oils of various citrus fruits, including oranges, lemons, limes, and grapefruits. This molecule has been the subject of scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
Limonene oxide exerts its biological effects through various mechanisms, including inhibition of enzyme activity, modulation of signaling pathways, and induction of apoptosis. For example, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Limonene oxide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and detoxification enzymes.
Biochemische Und Physiologische Effekte
Limonene oxide has been shown to have various biochemical and physiological effects on the body. In vitro studies have demonstrated that [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide can induce cell death in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide can improve lipid metabolism, reduce oxidative stress, and enhance immune function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Limonene oxide has several advantages for lab experiments, including its availability in large quantities, low toxicity, and stability under various conditions. However, its hydrophobic nature and low solubility in water can pose challenges for certain experiments, such as those involving aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide. One area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide for therapeutic applications. Another area of interest is the investigation of the potential synergistic effects of [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide with other natural compounds or conventional drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide and to explore its potential applications in other fields such as agriculture and environmental science.
In conclusion, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol, or [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide, is a cyclic terpene alcohol that has been the subject of scientific research due to its unique chemical properties and potential applications in various fields.
Synthesemethoden
Limonene oxide can be synthesized through the epoxidation of [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol, a common terpene found in citrus fruits, using various methods such as peracids, mCPBA, and hydrogen peroxide. The yield and purity of the product can be improved through optimization of reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
Limonene oxide has been extensively studied for its potential applications in the fields of medicine, food, and cosmetics. In medicine, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. In food, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide has been used as a flavoring agent and preservative due to its pleasant citrus aroma and antioxidant properties. In cosmetics, [3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol oxide has been used as a fragrance and skin conditioning agent.
Eigenschaften
CAS-Nummer |
137054-00-3 |
|---|---|
Produktname |
[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
[3-(3-methylbut-3-enyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C8H14O2/c1-6(2)3-4-7-8(5-9)10-7/h7-9H,1,3-5H2,2H3 |
InChI-Schlüssel |
AOKRINWIBQZIEV-UHFFFAOYSA-N |
SMILES |
CC(=C)CCC1C(O1)CO |
Kanonische SMILES |
CC(=C)CCC1C(O1)CO |
Synonyme |
Oxiranemethanol, 3-(3-methyl-3-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



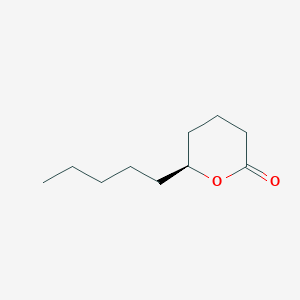
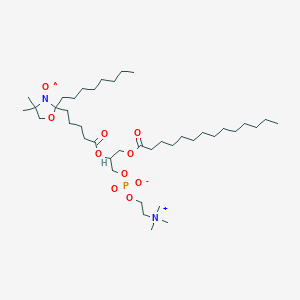
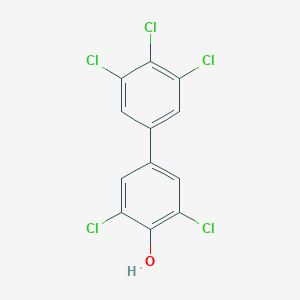
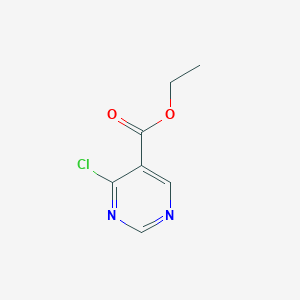
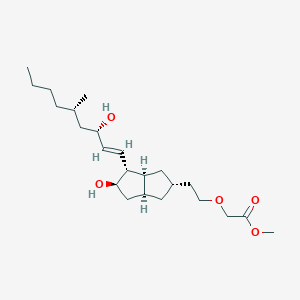
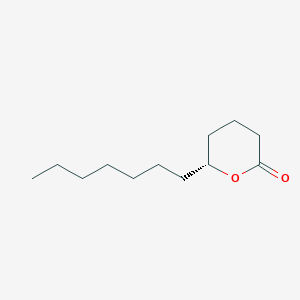
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
